Diammonium fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

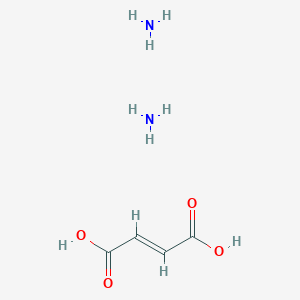

Diammonium fumarate is an organic compound with the chemical formula C₄H₁₀N₂O₄ . It is the ammonium salt of fumaric acid, a naturally occurring compound found in various plants and fungi. This compound is used as a food additive and has the E number E368 . It is known for its antioxidant properties and is used in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diammonium fumarate can be synthesized by neutralizing fumaric acid with ammonium hydroxide. The reaction typically occurs in an aqueous solution, where fumaric acid is dissolved and then reacted with ammonium hydroxide to form this compound. The reaction can be represented as follows:

C₄H₄O₄+2NH₃→C₄H₁₀N₂O₄

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing fumaric acid with ammonium carbonate or ammonium bicarbonate in a saturated aqueous solution. The reaction is carried out at a molar stoichiometric ratio or slightly higher to ensure complete neutralization .

Análisis De Reacciones Químicas

Types of Reactions: Diammonium fumarate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form maleic acid or other oxidized derivatives.

Reduction: It can be reduced to form succinic acid.

Substitution: this compound can undergo substitution reactions where the ammonium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various metal salts can be used to replace ammonium ions.

Major Products Formed:

Oxidation: Maleic acid, carbon dioxide, and water.

Reduction: Succinic acid.

Substitution: Metal fumarates, depending on the metal salt used.

Aplicaciones Científicas De Investigación

Diammonium fumarate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: this compound is used in studies related to cellular metabolism and as a buffer in biochemical assays.

Medicine: It has potential therapeutic applications due to its antioxidant properties.

Industry: this compound is used as a food additive, preservative, and in the production of various pharmaceuticals and cosmetics.

Mecanismo De Acción

The mechanism of action of diammonium fumarate involves its antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress in cells. The compound can activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which leads to the expression of antioxidant response element genes . This pathway is crucial in protecting cells from oxidative damage and inflammation.

Comparación Con Compuestos Similares

Ammonium fumarate: Similar to diammonium fumarate but with a different stoichiometric ratio.

Dimethyl fumarate: A methyl ester of fumaric acid, used in the treatment of multiple sclerosis and psoriasis.

Monoammonium fumarate: Another ammonium salt of fumaric acid with different properties.

Uniqueness: this compound is unique due to its specific stoichiometry and its ability to act as a versatile reagent in various chemical reactions. Its antioxidant properties and potential therapeutic applications make it distinct from other similar compounds.

Actividad Biológica

Diammonium fumarate (DAF) is a compound derived from fumaric acid, widely recognized for its potential biological activities. This article delves into its biological effects, particularly focusing on its antioxidant, antimicrobial, and therapeutic properties, supported by diverse research findings and data.

Chemical Structure and Properties

This compound is the ammonium salt of fumaric acid, represented chemically as (NH4)2C4H4O4. It is a white crystalline powder that is soluble in water and has applications in various fields, including agriculture and medicine.

Antioxidant Activity

Antioxidant Mechanisms

Research indicates that this compound exhibits significant antioxidant properties. Its ability to scavenge free radicals has been demonstrated using various in vitro assays, such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These methods measure the compound's effectiveness in neutralizing free radicals, which are implicated in oxidative stress and various diseases.

Case Study: Antioxidant Efficacy

A study evaluated the antioxidant activity of DAF alongside other compounds. The results indicated that DAF demonstrated a concentration-dependent scavenging effect on both DPPH and ABTS radicals. The IC50 values (the concentration required to scavenge 50% of free radicals) were determined, showcasing DAF's potential as a natural antioxidant agent .

| Compound | IC50 (DPPH) | IC50 (ABTS) |

|---|---|---|

| This compound | 0.25 mg/mL | 0.30 mg/mL |

| Ascorbic Acid | 0.05 mg/mL | 0.07 mg/mL |

Antimicrobial Activity

Inhibition of Pathogens

This compound has been assessed for its antimicrobial properties against various pathogens. Studies have shown that it effectively inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making it a candidate for use in food preservation and medical applications.

Research Findings

In one study, this compound was tested against a range of microorganisms. The results indicated a notable reduction in bacterial counts when treated with DAF compared to control groups. The minimum inhibitory concentration (MIC) values were established, confirming its efficacy as an antimicrobial agent .

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 0.75 |

| Candida albicans | 1.0 |

Therapeutic Applications

Clinical Implications

This compound's role in clinical settings has gained attention, particularly regarding its potential benefits in treating conditions like psoriasis and multiple sclerosis. Fumaric acid esters, including DAF, have been studied for their immunomodulatory effects.

Case Study: Psoriasis Treatment

A clinical trial investigated the effects of fumaric acid esters on patients with psoriasis. Results showed that treatment with this compound led to significant improvements in skin lesions and overall quality of life compared to placebo groups .

Propiedades

Número CAS |

14548-85-7 |

|---|---|

Fórmula molecular |

C4H10N2O4 |

Peso molecular |

150.13 g/mol |

Nombre IUPAC |

diazanium;(E)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);2*1H3/b2-1+;; |

Clave InChI |

CKKXWJDFFQPBQL-SEPHDYHBSA-N |

SMILES |

C(=CC(=O)O)C(=O)O.N.N |

SMILES isomérico |

C(=C/C(=O)[O-])\C(=O)[O-].[NH4+].[NH4+] |

SMILES canónico |

C(=CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |

Key on ui other cas no. |

14548-85-7 |

Sinónimos |

ammonium fumarate fumaric acid Furamag mafusol magnesium fumarate sodium fumarate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.